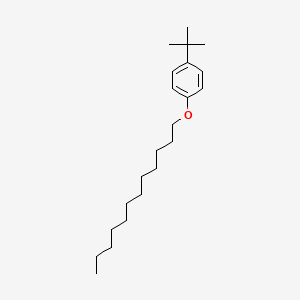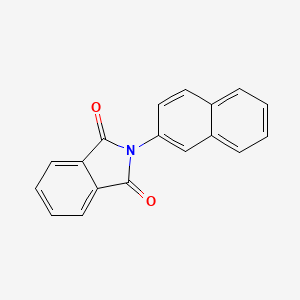
Benzene, 1-tert-butyl-4-dodecyl-oxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-TERT-BUTYLPHENYL DODECYL ETHER is an organic compound with the molecular formula C22H38O and a molecular weight of 318.548 g/mol . It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes a tert-butyl group attached to a phenyl ring, further connected to a dodecyl chain.
Méthodes De Préparation
The synthesis of 4-TERT-BUTYLPHENYL DODECYL ETHER typically involves the reaction of 4-tert-butylphenol with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
4-tert-butylphenol+dodecyl bromideK2CO3,solvent4-TERT-BUTYLPHENYL DODECYL ETHER+KBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-TERT-BUTYLPHENYL DODECYL ETHER can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to break the ether bond, yielding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-TERT-BUTYLPHENYL DODECYL ETHER has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: In biological research, it is employed in the formulation of lipid bilayers and membranes, aiding in the study of membrane dynamics and protein-lipid interactions.
Medicine: The compound is investigated for its potential use in drug delivery systems, particularly in enhancing the bioavailability of hydrophobic drugs.
Mécanisme D'action
The mechanism of action of 4-TERT-BUTYLPHENYL DODECYL ETHER primarily involves its ability to interact with lipid membranes and proteins. The tert-butyl group and dodecyl chain provide hydrophobic interactions, while the ether linkage offers flexibility. These properties enable the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can interact with hydrophobic pockets in proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
4-TERT-BUTYLPHENYL DODECYL ETHER can be compared with other similar compounds, such as:
DODECYL PHENYL ETHER: Lacks the tert-butyl group, resulting in different hydrophobic interactions and solubility properties.
DODECYL 4-NITROPHENYL ETHER: Contains a nitro group, which introduces electron-withdrawing effects, altering its reactivity and interactions.
BUTYL 4-TERT-OCTYLPHENYL ETHER: Has a shorter alkyl chain and a different alkyl group on the phenyl ring, affecting its surfactant properties and applications.
These comparisons highlight the unique structural features and applications of 4-TERT-BUTYLPHENYL DODECYL ETHER.
Propriétés
Numéro CAS |
6940-96-1 |
|---|---|
Formule moléculaire |
C22H38O |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-tert-butyl-4-dodecoxybenzene |
InChI |
InChI=1S/C22H38O/c1-5-6-7-8-9-10-11-12-13-14-19-23-21-17-15-20(16-18-21)22(2,3)4/h15-18H,5-14,19H2,1-4H3 |
Clé InChI |
AUYPJCDTURCDRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965413.png)
![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11965435.png)
![(3Z)-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11965453.png)
![methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11965459.png)



![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965481.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965484.png)
![N-[4-(diethylamino)phenyl]methanesulfonamide](/img/structure/B11965485.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965497.png)

